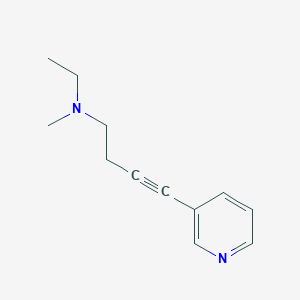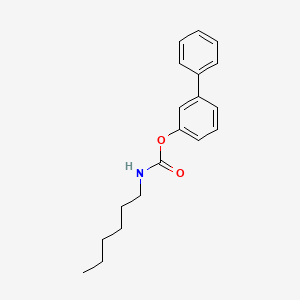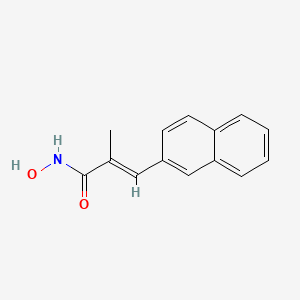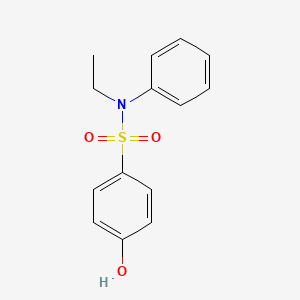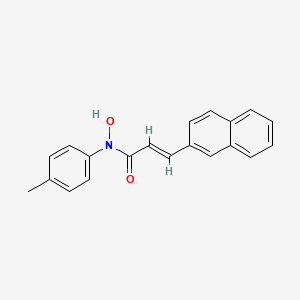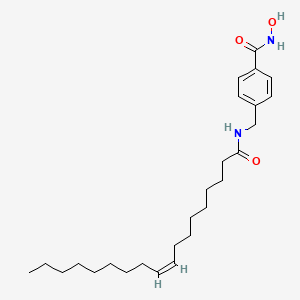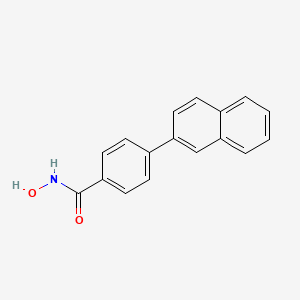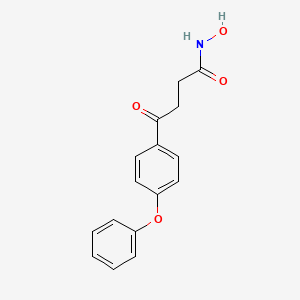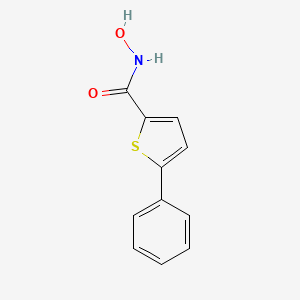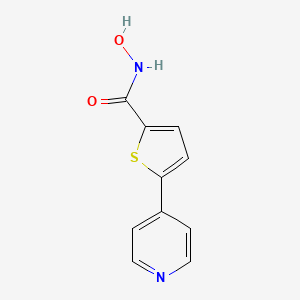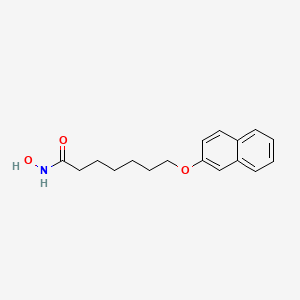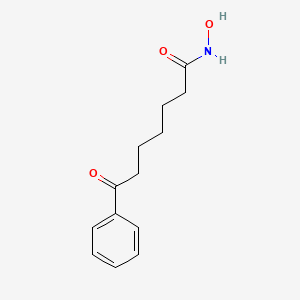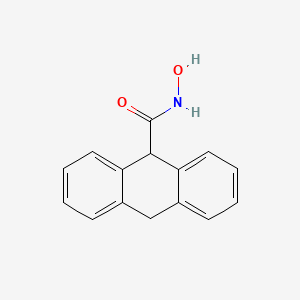
N-hydroxy-9,10-dihydroanthracene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hydroxy-9,10-dihydroanthracene-9-carboxamide is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-9,10-dihydroanthracene-9-carboxamide typically involves the hydrogenation of anthracene to form 9,10-dihydroanthracene, followed by further functionalization to introduce the N-hydroxy and carboxamide groups. Common reagents used in these reactions include hydrogen gas and catalysts such as platinum or palladium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar hydrogenation and functionalization steps as those used in laboratory synthesis. The scalability of these methods would depend on the availability of starting materials and the efficiency of the catalytic processes.
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-9,10-dihydroanthracene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can revert the compound back to its dihydroanthracene form.
Substitution: Functional groups on the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield anthraquinone derivatives, while reduction reactions can produce dihydroanthracene .
Scientific Research Applications
N-hydroxy-9,10-dihydroanthracene-9-carboxamide has several scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of various anthracene derivatives.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer and antimicrobial properties.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-hydroxy-9,10-dihydroanthracene-9-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-hydroxy-9,10-dihydroanthracene-9-carboxamide include:
9,10-Dihydroanthracene: A precursor in the synthesis of the compound.
Anthracene-9,10-diol: Another derivative of anthracene with different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H13NO2 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
N-hydroxy-9,10-dihydroanthracene-9-carboxamide |
InChI |
InChI=1S/C15H13NO2/c17-15(16-18)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-8,14,18H,9H2,(H,16,17) |
InChI Key |
SIYRPEHGIQLXJG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C31)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



